2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one
Description
Properties
IUPAC Name |
(4Z)-2-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)13-9-5-4-8-12(13)10-14-16(22)23-15(21-14)11-6-2-1-3-7-11/h1-10H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMPOGVVUJGFCM-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3C(F)(F)F)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3C(F)(F)F)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazolone ring, potentially opening the ring and forming amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of oxazolone, including 2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one, exhibit a range of biological activities:
- Antibacterial Activity : Compounds similar to this compound have demonstrated significant antibacterial properties against various pathogenic bacteria. Studies have shown that oxazolone derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The compound's structural characteristics may also contribute to antifungal activity. Research has highlighted the effectiveness of oxazolone derivatives against fungal strains, suggesting potential applications in treating fungal infections .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with oxazolone derivatives. For instance, compounds similar to this compound have shown promise in reducing inflammation in animal models .
Therapeutic Potential
Given its diverse biological activities, this compound holds potential for therapeutic applications:
Case Studies
- Analgesic Activity : A study assessed the analgesic effects of oxazolone derivatives through writhing and hot plate tests. Results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics . This suggests that this compound could be explored as a lead compound for developing new analgesics.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of oxazolone derivatives with targets involved in pain and inflammation pathways. These studies provide insights into the mechanism of action and potential efficacy of compounds like this compound in therapeutic contexts .
Mechanism of Action
The mechanism by which 2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one exerts its effects is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The trifluoromethyl substitution distinguishes the target compound from other oxazolones. Key structural analogs include:
- Crystal Packing : Trifluoromethyl’s steric bulk and electronegativity may disrupt π-π stacking observed in trimethoxy derivatives, leading to distinct intermolecular interactions (e.g., C–F⋯H hydrogen bonds) .
Spectral Properties
- IR Spectroscopy : The carbonyl (C=O) stretching vibration in the target compound appears at ~1700 cm⁻¹, similar to other oxazolones . The -CF₃ group may cause slight shifts due to inductive effects.
- NMR Spectroscopy : The exocyclic vinyl proton resonates as a singlet at δ ~7.10 ppm, comparable to 2-phenyl-4-(thiophen-2-ylmethylidene) derivatives (δ 6.95–7.10 ppm) .
Biological Activity
2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one is a heterocyclic compound notable for its oxazolone core and the presence of a trifluoromethyl group. This structure confers unique chemical properties that have been explored for various biological activities, including enzyme inhibition and potential therapeutic applications.
The compound's molecular formula is , and it features a complex arrangement that enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets. The trifluoromethyl group is particularly significant as it enhances the compound's reactivity and biological activity.
The mechanism by which this compound exerts its effects largely depends on its interaction with various enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows the compound to penetrate cell membranes effectively, where it can inhibit enzyme activities or alter receptor functions.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases and cyclooxygenases, which are critical in various physiological processes.
- Antioxidant Activity : Studies indicate that derivatives of oxazolones can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Anticancer Properties : Preliminary studies have indicated cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Enzyme Inhibition Studies :
- A study reported moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective inhibition at micromolar concentrations .
- Molecular docking studies suggested that the trifluoromethyl group engages in significant interactions with active site residues of target enzymes, enhancing the compound's inhibitory potency .
-
Cytotoxicity Assessments :
- In vitro assays demonstrated that the compound exhibits cytotoxic effects on MCF-7 cells with IC50 values comparable to established chemotherapeutic agents. This suggests its potential for further development as an anticancer drug .
- Antioxidant Activity :
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | Lacks trifluoromethyl group; potential anti-inflammatory activity | |
| 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene) | Similar oxazolone structure; different substituents | |
| (4E)-2-phenyl-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one | Contains a different substitution pattern on the benzylidene moiety |
The presence of both the oxazolone ring and the trifluoromethyl group in this compound makes it distinct from other derivatives. This combination enhances stability and reactivity, making it a valuable candidate for medicinal chemistry research.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one, and how are intermediates validated?
- Methodology :
- Step 1 : Condensation of N-acyl-α-amino acids (e.g., phenylalanine derivatives) with 2-(trifluoromethyl)benzaldehyde in the presence of anhydrous sodium acetate and acetic anhydride under reflux .
- Step 2 : Cyclization of the acyclic intermediate to form the oxazolone ring via intramolecular dehydration .
- Validation :
- 1H/13C NMR : Confirm regiochemistry and benzylidene geometry (e.g., Z/E configuration via coupling constants) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1655 cm⁻¹) .
- Elemental Analysis : Verify purity (>95% recommended for biological assays) .
Q. Which spectroscopic techniques are essential for structural elucidation of this oxazolone derivative?
- Key Techniques :
- 1H NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and oxazolone ring protons (e.g., CH proton at δ ~7.10 ppm) .
- 13C NMR : Confirm carbonyl carbons (C=O at ~165–170 ppm) and trifluoromethyl (CF₃) signals .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₇H₁₁F₃NO₂: 330.08) .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence crystallographic packing and intermolecular interactions?
- Structural Insights :
- Hydrogen Bonding : C—H⋯O interactions (2.6–3.0 Å) stabilize chain formation along specific crystallographic axes .
- π-π Stacking : Trifluoromethyl groups enhance electron-deficient aromatic systems, promoting π-π interactions (centroid distances: 3.7–3.9 Å) .
- Dihedral Angles : Substituents like CF₃ increase planarity between oxazolone and benzylidene rings (dihedral angles <5°) .
- Table 1 : Comparison of Structural Parameters in Analogous Derivatives
| Substituent | Dihedral Angle (°) | C—H⋯O Distance (Å) | π-π Distance (Å) |
|---|---|---|---|
| 3,4,5-Trimethoxy | 4.2 | 2.89 | 3.72 |
| 2-Trifluoromethyl | 2.6 | 2.78 | 3.65 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Approach :
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) to reduce variability .
- Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., 10–50 μM range for cytotoxicity) .
- Statistical Validation : Apply ANOVA or Student’s t-test (p <0.05) to assess significance .
Q. How can microwave irradiation optimize the synthesis of related oxazolone derivatives?
- Optimization Parameters :
- Reaction Time : Reduced from 2 hours (conventional) to 3–10 minutes .
- Yield Improvement : Up to 78% for microwave-assisted vs. 54% for traditional methods .
- Purity Control : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What challenges arise in SHELX-based refinement of this compound’s crystal structure?
- Refinement Issues :
- Disordered Atoms : Use PART instructions and isotropic displacement parameters (Uᵢₛₒ) for CF₃ groups .
- Twinning : Apply TWIN/BASF commands for non-merohedral twinning (e.g., BASF = 0.3–0.5) .
- Validation Tools :
- R-Factors : Aim for R₁ <5% (high-resolution data) .
- Platon Checks : Verify hydrogen-bonding geometry and void analysis .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the oxazolone ring .
- Crystallography : For SHELX, use HKLF5 format for twinned data and refine hydrogen atoms via riding models .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
